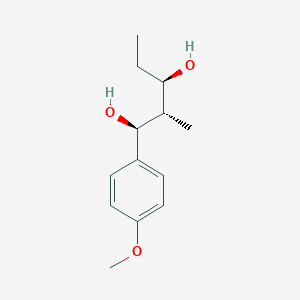
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a methoxyphenyl group, a methyl group, and two hydroxyl groups attached to a pentane backbone. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The process may start with the preparation of a suitable precursor, such as a substituted benzene derivative, followed by a series of reactions including alkylation, reduction, and hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed in hydrogenation steps, while chiral catalysts or ligands may be used to control stereochemistry during key steps of the synthesis.
化学反应分析
Types of Reactions
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may serve as a model compound in studies involving enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stereochemistry and functional groups make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating specific enzymes, modulating receptor activity, or altering cellular pathways.
相似化合物的比较
Similar Compounds
- (1R,2R,3S)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-hydroxyphenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-methoxyphenyl)-2-ethylpentane-1,3-diol
Uniqueness
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds with different substituents or stereochemistry.
属性
CAS 编号 |
918798-96-6 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-4-12(14)9(2)13(15)10-5-7-11(16-3)8-6-10/h5-9,12-15H,4H2,1-3H3/t9-,12+,13-/m0/s1 |
InChI 键 |
WUBNNHREBJLHBP-BIMULSAOSA-N |
手性 SMILES |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)OC)O)O |
规范 SMILES |
CCC(C(C)C(C1=CC=C(C=C1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


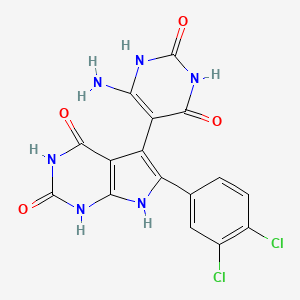
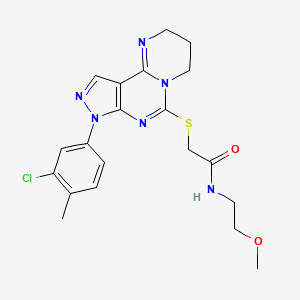
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
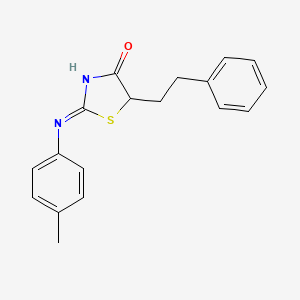
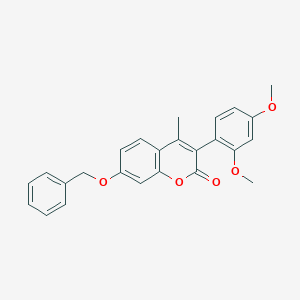
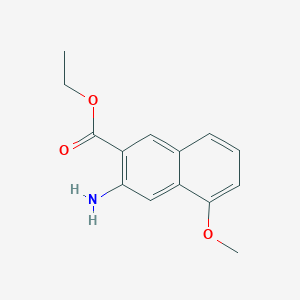
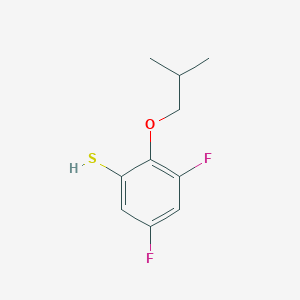
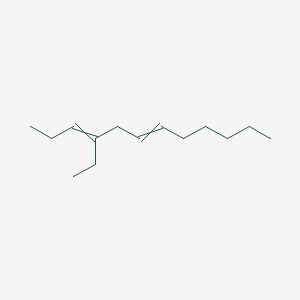
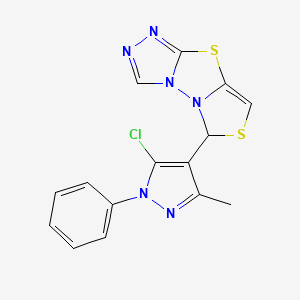
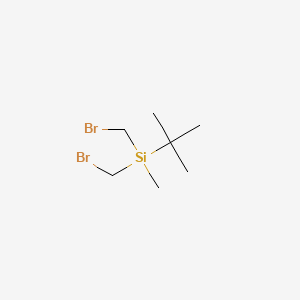
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
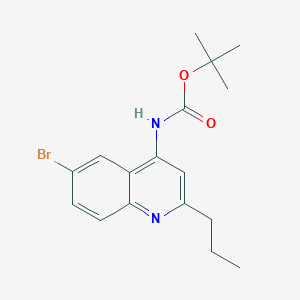
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
